molecular formula C17H15N5OS B279271 3,4-Dimethylphenyl [3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether

3,4-Dimethylphenyl [3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether

Numéro de catalogue B279271
Poids moléculaire: 337.4 g/mol
Clé InChI: PYFYWBFFKFYGHT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,4-Dimethylphenyl [3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether, also known as DPTM, is a compound with potential applications in scientific research. DPTM has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Mécanisme D'action

3,4-Dimethylphenyl [3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether has been shown to modulate the activity of GABA-A receptors by binding to a specific site on the receptor. This results in an increase in the activity of the receptor, leading to an increase in the inhibitory effects of GABA. This compound has also been shown to inhibit the aggregation of amyloid-beta peptides, which is thought to be one of the key factors in the development of Alzheimer's disease.
Biochemical and Physiological Effects
Studies have shown that this compound can have a range of biochemical and physiological effects, including an increase in the inhibitory effects of GABA, a decrease in the excitatory effects of glutamate, and an inhibition of the aggregation of amyloid-beta peptides. This compound has also been shown to have anxiolytic and anticonvulsant effects.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 3,4-Dimethylphenyl [3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether in lab experiments is its ability to selectively modulate the activity of GABA-A receptors, which are important targets in the treatment of anxiety and other disorders. However, one limitation is that this compound can have off-target effects, which may complicate the interpretation of experimental results.

Orientations Futures

There are several potential future directions for the study of 3,4-Dimethylphenyl [3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether. One direction is the development of more selective compounds that can modulate the activity of GABA-A receptors without having off-target effects. Another direction is the study of this compound in animal models of Alzheimer's disease, to determine its potential as a therapeutic agent. Additionally, the use of this compound in combination with other drugs may have synergistic effects and could be explored as a potential treatment for various disorders.

Méthodes De Synthèse

3,4-Dimethylphenyl [3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether has been synthesized using various methods, including the reaction of 3,4-dimethylbenzyl chloride with 3-(2-pyridinyl)-1,2,4-triazole-5-thiol, followed by reaction with sodium hydride and methyl iodide. Another method involves the reaction of 3,4-dimethylbenzyl chloride with 3-(2-pyridinyl)-1,2,4-triazole-5-thiol, followed by reaction with sodium azide and copper(I) iodide.

Applications De Recherche Scientifique

3,4-Dimethylphenyl [3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether has potential applications in scientific research, particularly in the field of neuroscience. Studies have shown that this compound can modulate the activity of GABA-A receptors, which are important targets in the treatment of anxiety and other disorders. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides.

Propriétés

Formule moléculaire

C17H15N5OS

Poids moléculaire

337.4 g/mol

Nom IUPAC

6-[(3,4-dimethylphenoxy)methyl]-3-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H15N5OS/c1-11-6-7-13(9-12(11)2)23-10-15-21-22-16(19-20-17(22)24-15)14-5-3-4-8-18-14/h3-9H,10H2,1-2H3

Clé InChI

PYFYWBFFKFYGHT-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)OCC2=NN3C(=NN=C3S2)C4=CC=CC=N4)C

SMILES canonique

CC1=C(C=C(C=C1)OCC2=NN3C(=NN=C3S2)C4=CC=CC=N4)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.